Chloro(3-ethoxypropyl)diphenylstannane
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Overview
Description
Chloro(3-ethoxypropyl)diphenylstannane is an organotin compound with the molecular formula C17H21ClOSn. This compound is characterized by the presence of a tin (Sn) atom bonded to two phenyl groups, a chloro group, and a 3-ethoxypropyl group. Organotin compounds are widely studied due to their diverse applications in organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloro(3-ethoxypropyl)diphenylstannane typically involves the reaction of diphenyltin dichloride with 3-ethoxypropylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
Ph2SnCl2+BrMgCH2CH2CH2OEt→Ph2Sn(Cl)(CH2CH2CH2OEt)+MgBrCl
The reaction is typically conducted in anhydrous diethyl ether or tetrahydrofuran (THF) as the solvent, and the mixture is stirred at low temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Chloro(3-ethoxypropyl)diphenylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The chloro group can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Tin oxides or organotin oxides.
Reduction: Lower oxidation state organotin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Scientific Research Applications
Chloro(3-ethoxypropyl)diphenylstannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of chloro(3-ethoxypropyl)diphenylstannane involves its interaction with molecular targets through the tin center. The compound can form coordination complexes with various ligands, influencing biological pathways and chemical reactions. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diphenyltin dichloride (Ph2SnCl2): Similar structure but lacks the 3-ethoxypropyl group.
Tributyltin chloride (Bu3SnCl): Contains three butyl groups instead of phenyl and 3-ethoxypropyl groups.
Triphenyltin chloride (Ph3SnCl): Contains three phenyl groups instead of two phenyl and one 3-ethoxypropyl group.
Uniqueness
Chloro(3-ethoxypropyl)diphenylstannane is unique due to the presence of the 3-ethoxypropyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
143602-33-9 |
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Molecular Formula |
C17H21ClOSn |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
chloro-(3-ethoxypropyl)-diphenylstannane |
InChI |
InChI=1S/2C6H5.C5H11O.ClH.Sn/c2*1-2-4-6-5-3-1;1-3-5-6-4-2;;/h2*1-5H;1,3-5H2,2H3;1H;/q;;;;+1/p-1 |
InChI Key |
KEBPPQNRJYUJHB-UHFFFAOYSA-M |
Canonical SMILES |
CCOCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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